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molecular formula C11H11BrN2O B8332519 3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole

3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole

Cat. No. B8332519
M. Wt: 267.12 g/mol
InChI Key: ZKJWIXYSNQZPPG-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

Acetic anhydride (0.35 mL) is added to a solution of 4-bromo-N-hydroxy-3,5-dimethyl-benzamidine (0.30 g) in collidine (3 mL) at room temperature. The solution is stirred at room temperature for 1 h and then at 120° C. for 3 h. After cooling to room temperature, the mixture is concentrated, the residue is taken up in water and acetonitrile, and the resulting mixture is filtered. The filtrate is chromatographed on reversed phase (HPLC; acetonitrile/water/trifluoroacetic acid) to give the title compound. LC (method 11): tR=1.20 min; Mass spectrum (ESI+): m/z=267/269 (Br) [M+H]+.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
4-bromo-N-hydroxy-3,5-dimethyl-benzamidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[C:18]([CH3:19])=[CH:17][C:12]([C:13]([NH:15]O)=[NH:14])=[CH:11][C:10]=1[CH3:20]>N1C(C)=CC(C)=CC=1C>[Br:8][C:9]1[C:18]([CH3:19])=[CH:17][C:12]([C:13]2[N:14]=[C:5]([CH3:6])[O:7][N:15]=2)=[CH:11][C:10]=1[CH3:20]

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
4-bromo-N-hydroxy-3,5-dimethyl-benzamidine
Quantity
0.3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=N)NO)C=C1C)C
Name
Quantity
3 mL
Type
solvent
Smiles
N1=C(C=C(C=C1C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 120° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
FILTRATION
Type
FILTRATION
Details
acetonitrile, and the resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is chromatographed on reversed phase (HPLC; acetonitrile/water/trifluoroacetic acid)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)C1=NOC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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